molecular formula C16H25NO2 B214185 2-ethyl-N-(2-methoxy-5-methylphenyl)hexanamide

2-ethyl-N-(2-methoxy-5-methylphenyl)hexanamide

Cat. No. B214185
M. Wt: 263.37 g/mol
InChI Key: PCRJBWOFJDEKFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl-N-(2-methoxy-5-methylphenyl)hexanamide is a chemical compound that belongs to the class of amides. It is also known as N-(2-methoxy-5-methylphenyl)-2-ethylhexanamide. This compound has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(2-methoxy-5-methylphenyl)hexanamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters such as dopamine, serotonin, and norepinephrine. It has also been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
2-ethyl-N-(2-methoxy-5-methylphenyl)hexanamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been found to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10). In addition, it has been shown to reduce the activity of certain enzymes such as COX-2 and LOX, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-ethyl-N-(2-methoxy-5-methylphenyl)hexanamide in lab experiments is its potential to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of 2-ethyl-N-(2-methoxy-5-methylphenyl)hexanamide. One potential direction is to further investigate its mechanism of action and its effects on neurotransmitter activity. Another direction is to explore its potential use in the treatment of other neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in clinical settings.
Conclusion
In conclusion, 2-ethyl-N-(2-methoxy-5-methylphenyl)hexanamide is a chemical compound that exhibits anti-inflammatory, analgesic, and anticonvulsant properties. Its potential applications in various fields have been extensively studied. Its mechanism of action is not fully understood but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters and enzymes. It has several advantages and limitations for lab experiments, and there are several future directions for its study.

Synthesis Methods

The synthesis of 2-ethyl-N-(2-methoxy-5-methylphenyl)hexanamide involves the reaction of 2-methoxy-5-methylbenzoyl chloride with 2-ethylhexylamine. This reaction takes place in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 2-ethyl-N-(2-methoxy-5-methylphenyl)hexanamide.

Scientific Research Applications

2-ethyl-N-(2-methoxy-5-methylphenyl)hexanamide has been studied extensively due to its potential applications in various fields. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, anxiety, and depression.

properties

Product Name

2-ethyl-N-(2-methoxy-5-methylphenyl)hexanamide

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-ethyl-N-(2-methoxy-5-methylphenyl)hexanamide

InChI

InChI=1S/C16H25NO2/c1-5-7-8-13(6-2)16(18)17-14-11-12(3)9-10-15(14)19-4/h9-11,13H,5-8H2,1-4H3,(H,17,18)

InChI Key

PCRJBWOFJDEKFK-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)NC1=C(C=CC(=C1)C)OC

Canonical SMILES

CCCCC(CC)C(=O)NC1=C(C=CC(=C1)C)OC

Origin of Product

United States

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